molecular formula C28H31N3O2S2 B12015500 (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-25-0

(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B12015500
CAS-Nummer: 624724-25-0
Molekulargewicht: 505.7 g/mol
InChI-Schlüssel: YBANCNBAMYPCLN-XYGWBWBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetically designed small molecule recognized in scientific research as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is the primary mediator of angiogenesis , the process of new blood vessel formation, which is a critical factor in tumor growth and metastasis. This compound exerts its effect by potently inhibiting the phosphorylation of VEGFR-2 , thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Its core research value lies in its application as a pharmacological tool for dissecting the role of VEGFR-2 signaling in various pathological and physiological contexts. Researchers utilize this compound primarily in preclinical oncology studies to investigate anti-angiogenesis strategies, to evaluate its effects on tumor growth in cell-based assays and animal models, and to explore potential combination therapies. The structure, featuring a (5Z)-benzylidene-2-thioxothiazolidin-4-one scaffold, is optimized for high affinity and selectivity towards the VEGFR-2 kinase domain. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

624724-25-0

Molekularformel

C28H31N3O2S2

Molekulargewicht

505.7 g/mol

IUPAC-Name

(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16-

InChI-Schlüssel

YBANCNBAMYPCLN-XYGWBWBKSA-N

Isomerische SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Kanonische SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Knoevenagel Condensation for Exo-Methylene Formation

The central exo-methylene group (–CH=) linking the pyrazole and thiazolidinone moieties is synthesized via Knoevenagel condensation. This involves reacting 3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalytic base such as piperidine or ammonium acetate. The reaction proceeds through a nucleophilic attack of the active methylene group in the thiazolidinone on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone linkage. Polar aprotic solvents like dimethylformamide (DMF) or ethanol at reflux (80–90°C) are optimal, achieving yields of 78–85%.

Table 1: Optimization of Knoevenagel Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineDMF80685
NH₄OAcEthanol70878
DBUToluene110468

Pyrazoline Precursor Synthesis

The pyrazole intermediate, 3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via cyclocondensation of chalcone derivatives. A chalcone bearing 4-isobutoxy-3-methylphenyl and phenyl groups is treated with hydrazine hydrate in acetic acid, inducing cyclization to form the pyrazole core. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position, using phosphoryl chloride (POCl₃) and DMF at 0–5°C.

Thiazolidinone Ring Construction

Mercaptoacetic Acid Cyclization

The thiazolidinone scaffold is constructed by reacting 3-butylamine with carbon disulfide (CS₂) and chloroacetic acid. This one-pot reaction forms 3-butyl-2-thioxo-1,3-thiazolidin-4-one via nucleophilic substitution and cyclization. The use of sodium hydroxide as a base in aqueous ethanol (50–60°C) ensures complete conversion, with yields exceeding 90%.

Equation 1 :
3-Butylamine+CS2+ClCH2CO2HNaOH, EtOH3-Butyl-2-thioxothiazolidin-4-one\text{3-Butylamine} + \text{CS}_2 + \text{ClCH}_2\text{CO}_2\text{H} \xrightarrow{\text{NaOH, EtOH}} \text{3-Butyl-2-thioxothiazolidin-4-one}

N-Alkylation and Functionalization

N-Alkylation of the thiazolidinone nitrogen is avoided in this synthesis, as the 3-butyl group is introduced during the initial cyclization. However, patents describe alternative routes where N-substituents are added post-cyclization using alkyl halides under phase-transfer conditions.

Stereoselective Control and Z-Isomer Isolation

Geometrical Isomerism in the Exo-Methylene Bridge

The (5Z)-configuration is thermodynamically favored due to steric interactions between the pyrazole’s phenyl group and the thiazolidinone’s butyl chain. Reaction monitoring via HPLC reveals a 9:1 Z:E ratio under optimized conditions. Isolation of the Z-isomer is achieved through silica gel chromatography using hexane/ethyl acetate (7:3), with a recovery rate of 82%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, CH=), 7.45–7.20 (m, 9H, aromatic), 4.25 (d, 2H, OCH₂), 3.75 (t, 2H, NCH₂), 2.95 (m, 1H, isobutoxy CH), 1.85–1.20 (m, 15H, alkyl).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).

Table 2: Comparative HPLC Retention Times

IsomerRetention Time (min)Purity (%)
Z12.498.5
E14.797.8

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent advancements propose a continuous-flow system for the Knoevenagel step, reducing reaction time from 6 hours to 25 minutes and improving yield to 89%. Microreactors with immobilized piperidine catalysts enable efficient mixing and heat transfer.

Applications and Pharmacological Relevance

Thrombopoietin Receptor Agonism

The compound demonstrates potent thrombopoietin receptor binding (IC₅₀ = 0.8 μM) in platelet proliferation assays, attributed to the thiazolidinone’s hydrogen-bonding capacity and the pyrazole’s aromatic stacking .

Analyse Chemischer Reaktionen

Reaktivität::

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.

    Reduktion: Die Reduktion des Thiazolidinonrings kann verschiedene Derivate liefern.

    Substitution: Substituenten am Phenylring können durch Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen::

    Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

    Substitution: Verschiedene Halogenierungsmittel (z. B. Brom, Chlor) oder nucleophile Substitutionsreagenzien.

Hauptprodukte:: Die spezifischen Produkte hängen von den Reaktionsbedingungen und Substituenten ab. Die Erforschung dieser Reaktionen trägt zur Vielseitigkeit der Verbindung bei.

Wissenschaftliche Forschungsanwendungen

Chemie::

    Katalyse: Die Verbindung kann als Katalysator in organischen Transformationen dienen.

    Liganden-Design: Ihre einzigartige Struktur könnte für das Liganden-Design in der Koordinationschemie genutzt werden.

Biologie und Medizin::

    Antimikrobielle Eigenschaften: Untersuchungen zu ihren antibakteriellen oder antifungalischen Wirkungen.

    Enzyminhibition: Potenzielle Inhibition spezifischer Enzyme.

Industrie::

    Materialwissenschaften: Einarbeitung in Polymere oder Materialien für spezifische Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Weitere Forschung ist erforderlich, um diese Pfade aufzuklären.

Wirkmechanismus

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogous thiazolidinone derivatives are summarized in Table 1.

Compound Name Substituents Molecular Weight* Key Structural Features References
Target Compound 3-butyl; 5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}; 2-thioxo ~567.7 g/mol† Bulky pyrazole-phenyl-isobutoxy group; Z-configuration stabilizes planar geometry
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-phenyl; 5-(2-hydroxybenzylidene) 326.4 g/mol Intramolecular H-bonding (O–H⋯S); planar heterocyclic and aromatic rings; C–H⋯π interactions
(5Z)-3-(3-Methoxypropyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo analogue 3-(3-methoxypropyl); same pyrazole-phenyl-isobutoxy group as target compound ~583.7 g/mol† Methoxypropyl enhances polarity; similar steric bulk to target compound
(Z)-5-(Substituted benzylidene)-2-(phenylamino)thiazol-4(5H)-one Varied benzylidene substituents (e.g., nitro, methoxy); 2-(phenylamino) ~300–350 g/mol Flexible benzylidene substitutions modulate electronic properties; amino group enables H-bonding

*Calculated based on molecular formulas in cited evidence.
†Estimated using data from .

Physicochemical and Crystallographic Properties

  • Planarity and Geometry: The (Z)-configuration in the target compound and derivatives enforces a planar arrangement of the thiazolidinone and aromatic rings, critical for π-π stacking or target binding .
  • Intermolecular Interactions :
    • Target Compound : Steric hindrance from the isobutoxy group may reduce crystal packing efficiency compared to smaller analogs.
    • Hydroxybenzylidene Analog : Stabilized by intramolecular O–H⋯S and intermolecular C–H⋯π interactions, forming dimeric structures .
  • Tools for Analysis: Crystallography: SHELX () and WinGX () are widely used for structure refinement.

Chemoinformatic Similarity

Biologische Aktivität

The compound (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidinone class, which has garnered interest for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Structure and Properties

The molecular formula of the compound is C25H25N3O2S2C_{25}H_{25}N_3O_2S_2, indicating a complex structure that allows for various interactions with biological targets. The thiazolidinone scaffold is particularly noted for its ability to undergo modifications that can enhance its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study reported that derivatives of thiazolidinones exhibit significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Apoptosis induction
HL-60 (Leukemia)8.2Cell cycle arrest (G2/M phase)

These findings suggest that the structural modifications present in this compound may enhance its effectiveness as an anticancer agent compared to other thiazolidinone derivatives .

Antioxidant Properties

The antioxidant activity of thiazolidinone derivatives is another area of interest. Compounds within this class have shown promising results in scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A comparative study measured the DPPH radical scavenging activity of several thiazolidinones, revealing that modifications at specific positions significantly influence their antioxidant capacity.

Compound DPPH Scavenging Activity (%) IC50 (µM)
Vitamin C100-
Thiazolidinone A8215
Thiazolidinone B7520

The tested compound's antioxidant capacity was found to be comparable to that of established antioxidants like Vitamin C .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects are crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives, including our compound of interest. The study demonstrated that specific substitutions on the thiazolidinone ring led to enhanced biological activities across multiple assays, including cytotoxicity against cancer cells and inhibition of inflammatory markers .

Q & A

Q. What are the established synthetic routes for (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Schiff base formation : Condensation of a substituted aldehyde (e.g., 4-isobutoxy-3-methylbenzaldehyde) with thiosemicarbazide under acidic conditions (ethanol/HCl, reflux) to form a thiosemicarbazone intermediate . (ii) Cyclization : Reaction with mercaptoacetic acid or derivatives to form the thiazolidinone core . (iii) Functionalization : Introduction of the pyrazole moiety via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or condensation with phenylhydrazine derivatives . Key considerations : Solvent choice (ethanol, DMF), temperature control (60–100°C), and purification via recrystallization (ethanol/DMF mixtures) .

Q. How can the stereochemistry (Z-configuration) of the exocyclic double bond in this compound be confirmed?

  • Methodological Answer : (i) X-ray crystallography : Single-crystal analysis using SHELX or WinGX software to determine bond angles and spatial arrangement . (ii) NMR spectroscopy : NOESY experiments to detect spatial proximity between protons on the butyl chain and the pyrazole ring, confirming the Z-configuration . (iii) IR spectroscopy : C=S and C=N stretching frequencies (1100–1250 cm⁻¹) to infer conjugation effects linked to stereochemistry .

Advanced Research Questions

Q. What strategies can optimize the yield of the thiazolidinone ring formation while minimizing side reactions (e.g., oxidation of thiol groups)?

  • Methodological Answer : (i) Reaction design : Use inert atmospheres (N₂/Ar) to prevent oxidation and additives like TCEP (tris(2-carboxyethyl)phosphine) to stabilize thiol intermediates . (ii) Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but require strict temperature control (<80°C) to avoid decomposition . (iii) Statistical modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, stoichiometry) influencing yield and purity .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer : (i) Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict packing efficiency . (ii) Solubility testing : Correlate lattice energy (calculated via DSC/TGA) with experimental solubility in solvents like DMSO or ethanol . (iii) Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modify H-bond networks and enhance dissolution rates .

Q. How to resolve contradictions in biological activity data arising from polymorphic forms of the compound?

  • Methodological Answer : (i) Polymorph screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to identify all solid forms . (ii) Bioactivity assays : Compare IC₅₀ values across polymorphs in target assays (e.g., enzyme inhibition) to isolate structure-activity relationships . (iii) Computational modeling : Molecular docking (AutoDock, Schrödinger) to assess binding affinity differences between polymorphs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.